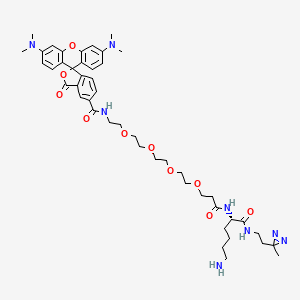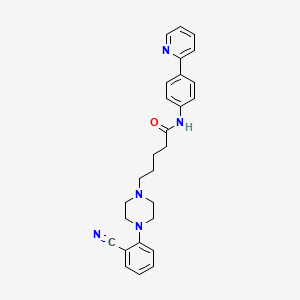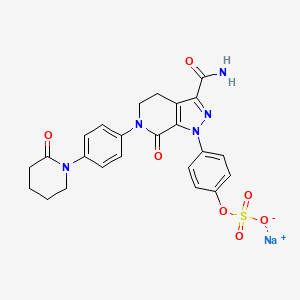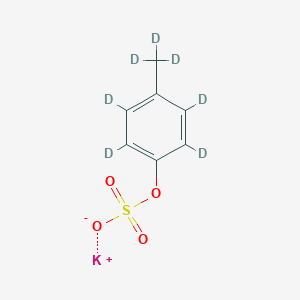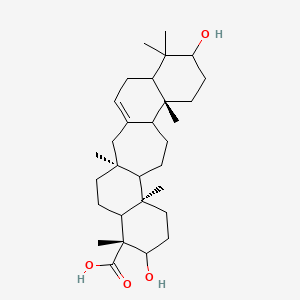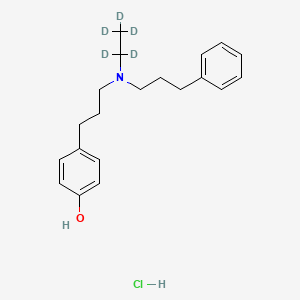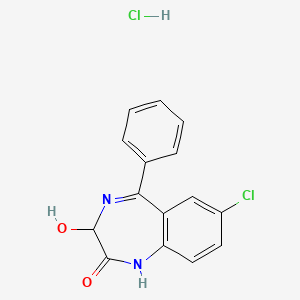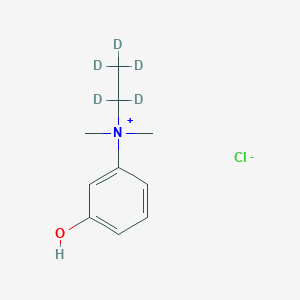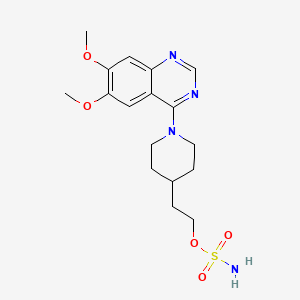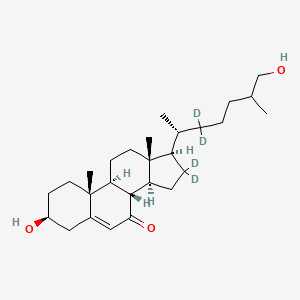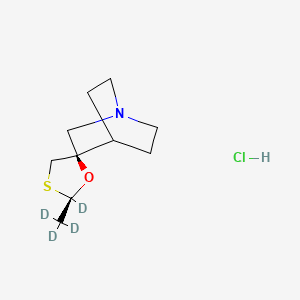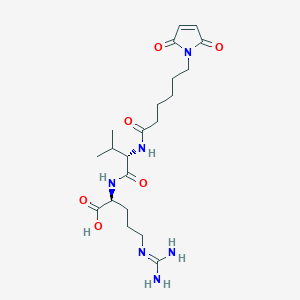
Mc-Leu-Gly-Arg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mc-Leu-Gly-Arg is a cleavable ether linker used in the design of antibody-drug conjugates (ADC). This compound plays a crucial role in targeted drug delivery systems, particularly in cancer therapy, by linking the drug to the antibody and ensuring its release at the target site .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mc-Leu-Gly-Arg involves the sequential coupling of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by the stepwise addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides and protected by groups like fluorenylmethyloxycarbonyl (Fmoc). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and lyophilization is employed to obtain the final product in a stable, dry form .
Analyse Des Réactions Chimiques
Types of Reactions
Mc-Leu-Gly-Arg undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, meaning it can be broken down under specific conditions to release the drug from the antibody.
Hydrolysis: The ether bond in this compound can be hydrolyzed, leading to the release of the drug payload.
Common Reagents and Conditions
Cleavage Reactions: Typically involve acidic or enzymatic conditions to break the ether bond.
Hydrolysis: Often performed under acidic or basic conditions, depending on the desired rate and specificity of the reaction.
Major Products Formed
The primary product formed from the cleavage of this compound is the free drug, which is then able to exert its therapeutic effects at the target site .
Applications De Recherche Scientifique
Mc-Leu-Gly-Arg has several scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a model compound for studying cleavage reactions.
Biology: Employed in the development of targeted drug delivery systems, particularly in cancer therapy.
Industry: Utilized in the production of advanced pharmaceuticals and biotechnological products.
Mécanisme D'action
Mc-Leu-Gly-Arg functions as a cleavable linker in antibody-drug conjugates. The mechanism involves the selective cleavage of the ether bond under specific conditions, releasing the drug at the target site. This targeted release enhances the therapeutic efficacy of the drug while reducing systemic toxicity. The molecular targets and pathways involved include the specific binding of the antibody to the cancer cell surface antigens, followed by internalization and cleavage of the linker to release the drug .
Comparaison Avec Des Composés Similaires
Similar Compounds
Val-Cit-PABC: Another cleavable linker used in ADCs, known for its stability and efficient drug release.
Gly-Phe-Leu-Gly: A peptide linker used in various drug delivery systems.
Ala-Leu-Ala: A cleavable linker with applications in targeted drug delivery.
Uniqueness
Mc-Leu-Gly-Arg is unique due to its specific cleavage properties and stability, making it highly effective in targeted drug delivery systems. Its design ensures efficient drug release at the target site, enhancing therapeutic outcomes and minimizing side effects .
Propriétés
Formule moléculaire |
C21H34N6O6 |
|---|---|
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H34N6O6/c1-13(2)18(19(31)25-14(20(32)33)7-6-11-24-21(22)23)26-15(28)8-4-3-5-12-27-16(29)9-10-17(27)30/h9-10,13-14,18H,3-8,11-12H2,1-2H3,(H,25,31)(H,26,28)(H,32,33)(H4,22,23,24)/t14-,18-/m0/s1 |
Clé InChI |
NTBWOJLJKKZQNX-KSSFIOAISA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O |
SMILES canonique |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


